4-bromo-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide
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Overview
Description
4-bromo-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with appropriate reagents to introduce the carboxamide group. One common method involves the use of N-methyl-1H-pyrazole-3-carboxamide as a starting material, which undergoes bromination to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various substituted pyrazoles .
Scientific Research Applications
4-bromo-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-bromopyrazole: A simpler pyrazole derivative with similar structural features.
tert-butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl) (methyl)carbamate: A related compound used in pharmaceutical applications.
Uniqueness
4-bromo-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both bromine and carboxamide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H12BrN5O |
---|---|
Molecular Weight |
298.14 g/mol |
IUPAC Name |
4-bromo-2-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H12BrN5O/c1-15-4-3-7(14-15)5-12-10(17)9-8(11)6-13-16(9)2/h3-4,6H,5H2,1-2H3,(H,12,17) |
InChI Key |
FVNMLOLEVFQBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNC(=O)C2=C(C=NN2C)Br |
Origin of Product |
United States |
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